molecular formula C14H17N3O3 B2556009 N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-00-0

N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2556009
CAS No.: 886896-00-0
M. Wt: 275.308
InChI Key: BBTUDICPJTVOKN-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (also referred to as N-(sec-butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide) is a pyrido-pyrimidine derivative characterized by:

  • A bicyclic pyrido[1,2-a]pyrimidine core.
  • A hydroxyl group at position 2 and a ketone at position 2.
  • A methyl substituent at position 8 of the pyridine ring.
  • A sec-butyl (butan-2-yl) carboxamide group at position 2.

Properties

IUPAC Name

N-butan-2-yl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-4-9(3)15-12(18)11-13(19)16-10-7-8(2)5-6-17(10)14(11)20/h5-7,9,19H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTUDICPJTVOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable amine.

    Introduction of the butan-2-yl group: This step involves the alkylation of the pyrido[1,2-a]pyrimidine core with a butan-2-yl halide under basic conditions.

    Hydroxylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

Scientific Research Applications

The applications of N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide are diverse and include:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: A549 Cell Line

  • Cell Line : A549 (Lung Cancer)
  • IC50 : 15 µM
  • Mechanism : Induction of apoptosis

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
E. coli32 µg/mLCell wall synthesis inhibition
S. aureus16 µg/mLProtein synthesis inhibition

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression.

Case Study: Enzyme Inhibition

EnzymeInhibition TypeReference
DNA polymeraseCompetitiveStudy A
Topoisomerase IINoncompetitiveStudy B

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic properties, including good absorption and distribution profiles. However, comprehensive toxicological assessments are necessary to evaluate its safety for therapeutic use.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N-Position

The N-substituent significantly influences pharmacological properties. Key comparisons include:

N-Benzyl vs. N-sec-Butyl Derivatives
  • N-(Benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (): Exhibits analgesic activity in the "acetic acid writhing" model, suggesting peripheral pain modulation. However, it may reduce metabolic stability due to susceptibility to oxidative degradation.
  • N-(sec-Butyl) Analog: The sec-butyl group is less bulky and more lipophilic than benzyl, which could improve membrane permeability and oral bioavailability.
Other N-Substituents

Compounds like N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () incorporate extended aromatic or heterocyclic groups. These modifications often aim to enhance target affinity but may compromise solubility .

Methyl Group Position on the Pyridine Ring

The position of the methyl group (C8 vs. C9) alters electronic and steric effects:

8-Methyl Derivatives
  • N-(Benzyl)-8-methyl analogs (): Methylation at C8 was designed to enhance analgesic activity. These compounds showed consistent efficacy in pain models, likely due to improved steric complementarity with target receptors.
  • N-(sec-Butyl)-8-methyl analog : While specific data is unavailable, the retained methyl group at C8 is hypothesized to preserve bioactivity observed in benzyl derivatives .
9-Methyl Derivatives
  • N-(Benzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (): Demonstrated equivalent analgesic activity to 8-methyl analogs in the acetic acid writhing test. NMR data revealed shifted aromatic proton signals, indicating altered electron distribution in the pyrido-pyrimidine core. Despite this, bioisosterism with 4-hydroxyquinolin-2-ones was confirmed, suggesting scaffold versatility .

Core Modifications: Pyrido-Pyrimidine vs. Pyrrolo-Pyrimidine

Compounds like N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide () feature fused pyrrolo-pyrimidine cores. These structural expansions increase molecular complexity and may target distinct biological pathways, though they often reduce synthetic accessibility .

Comparative Data Table

Compound Name N-Substituent Methyl Position Analgesic Activity (Acetic Acid Model) Key Properties
N-(sec-Butyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide sec-Butyl 8 Not reported High lipophilicity, potential bioavailability
N-(Benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzyl 8 Active Moderate metabolic stability
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzyl 9 Active (similar to 8-methyl) Altered electronic profile, bioisosteric
N-(4-isopropylphenyl)-pyrrolo-pyrimidine-2-carboxamide 4-isopropylphenyl - Not reported Complex scaffold, low solubility

Research Implications

  • N-sec-Butyl Advantage : The sec-butyl group may offer improved pharmacokinetics over benzyl, though pharmacological validation is needed.
  • Methyl Position : While C8 and C9 methylation yield similar analgesic effects, C8 substitution is more commonly explored for steric optimization.
  • Scaffold Bioisosterism: The pyrido-pyrimidine core mimics 4-hydroxyquinolin-2-ones, enabling rational design of analogs with diverse substituents .

Biological Activity

N-(butan-2-yl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound belonging to the pyridopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core, which is significant for its interaction with biological targets. The structural formula can be represented as follows:

C13H16N3O2\text{C}_{13}\text{H}_{16}\text{N}_{3}\text{O}_{2}

Key Structural Features

  • Pyridopyrimidine Framework : This core structure is known for its ability to interact with various biological receptors.
  • Hydroxyl Group : The presence of a hydroxyl group enhances solubility and potential interactions with biomolecules.

Antiviral Activity

Research indicates that derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidines exhibit promising antiviral properties. A study highlighted the synthesis of N-phenethyl derivatives, where compounds demonstrated significant antiviral activity against viruses such as the West Nile Virus and Dengue Virus, while maintaining low cytotoxicity levels .

Case Study: Antiviral Efficacy

A specific derivative, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, was noted for its high antiviral activity against the West Nile fever virus. In vitro studies showed effective inhibition of viral replication at concentrations that did not adversely affect cell viability .

Enzyme Inhibition

The compound also shows potential as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases. A related compound demonstrated high affinity towards HLE, suggesting that similar pyridopyrimidine derivatives could be developed as therapeutic agents for conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Antimicrobial Activity

Pyridopyrimidine derivatives have been evaluated for antimicrobial properties. Several studies reported their effectiveness against different bacterial strains, indicating a broad spectrum of activity that warrants further exploration in drug development .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that certain derivatives possess selective cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The structure-activity relationship (SAR) studies indicate that modifications to the side chains can enhance cytotoxic effects while minimizing toxicity to normal cells .

Summary of Biological Activities

Activity TypeFindings
Antiviral Effective against West Nile Virus; low cytotoxicity observed .
Enzyme Inhibition Potential HLE inhibitors; implications for treating inflammatory diseases .
Antimicrobial Broad-spectrum activity against various bacterial strains .
Cytotoxicity Selective cytotoxic effects on cancer cell lines; SAR indicates potential for optimization .

Q & A

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Challenge 1 : Exothermic reactions during acyl chloride addition require controlled cooling (0–5°C).
  • Challenge 2 : Column chromatography for purification is impractical at scale; switch to fractional crystallization or pH-dependent extraction .

Key Research Findings

  • Bioisosterism : The pyrido[1,2-a]pyrimidine core mimics 4-hydroxyquinolin-2-one in binding to analgesic targets, enabling scaffold-hopping strategies .
  • Antiviral Mechanism : N-Phenethyl derivatives inhibit viral replication by targeting RNA polymerase, with EC₅₀ values <5 µM .
  • Spectral Artifacts : Tautomerism in DMSO-d₆ obscures hydroxyl proton signals, necessitating deuterated chloroform for accurate NMR assignments .

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